Macquarimicin A

Description

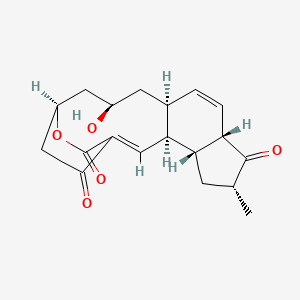

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(1E,3S,4R,6R,8S,11S,13R,15R)-13-hydroxy-6-methyl-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-diene-7,17,18-trione |

InChI |

InChI=1S/C19H22O5/c1-9-4-15-13(18(9)22)3-2-10-5-11(20)6-12-7-17(21)16(8-14(10)15)19(23)24-12/h2-3,8-15,20H,4-7H2,1H3/b16-8+/t9-,10-,11-,12-,13+,14+,15+/m1/s1 |

InChI Key |

BYUKEFZLYIFNCB-MDRYBKLPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C1=O)C=C[C@H]3[C@@H]2/C=C/4\C(=O)C[C@@H](C[C@@H](C3)O)OC4=O |

Canonical SMILES |

CC1CC2C(C1=O)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |

Synonyms |

macquarimicin A |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Sourcing and Technical Profile of Macquarimicin A: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a microbial metabolite first identified as a product of soil-dwelling bacteria. While initially noted for its low antibacterial activity, subsequent research has revealed its potent and selective inhibition of membrane-bound neutral sphingomyelinase (nSMase), a key enzyme in cellular signaling pathways. This unique activity has positioned this compound as a valuable tool for studying lipid metabolism and as a potential lead compound in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the natural source, production, isolation, and biological activity of this compound, with a focus on the experimental details relevant to scientific professionals.

Natural Source and Fermentation

This compound is naturally produced by strains of the actinomycete Micromonospora chalcea, which have been isolated from soil samples.[1] The production of this compound is achieved through submerged fermentation of these strains.

Fermentation Parameters

Quantitative data from a seven-day fermentation process are summarized in the table below. While the specific media composition for optimal this compound production is not explicitly detailed in the primary literature, related studies on Micromonospora chalcea utilize standard mycological media.

| Parameter | Value | Reference |

| Producing Organism | Micromonospora chalcea | [1] |

| Fermentation Time | 7 days | [1] |

| Yield of this compound | 27 mg/L | [1] |

| Monitoring Method | High-Performance Liquid Chromatography (HPLC) | [1] |

Suggested Fermentation Media

Based on the cultivation of Micromonospora chalcea strains, the following media can be considered for the fermentation process.

| Medium | Composition |

| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose (4.0 g/L), Yeast Extract (4.0 g/L), Malt Extract (10.0 g/L), CaCO3 (2.0 g/L, omit for liquid culture), Agar (12.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.2.[2] |

| Czapek Peptone Agar (DSMZ Medium 83) | Sucrose (30.0 g/L), NaNO3 (3.0 g/L), K2HPO4 (1.0 g/L), MgSO4 x 7H2O (0.5 g/L), KCl (0.5 g/L), FeSO4 x 7H2O (0.01 g/L), Yeast Extract (2.0 g/L), Peptone (5.0 g/L), Agar (15.0 g/L for solid medium), Distilled Water (1000 mL), pH 7.3.[2] |

Experimental Protocols

Fermentation and Isolation Workflow

The general workflow for the production and isolation of this compound from Micromonospora chalcea is outlined below.

Extraction and Purification Protocol

While a specific, detailed protocol for this compound is not available in the reviewed literature, a general procedure based on the isolation of similar microbial metabolites is as follows:

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a 1:1 (v/v) ratio. The mixture is agitated vigorously to ensure efficient extraction of the hydrophobic this compound into the organic phase. The organic layer is then separated from the aqueous phase.[3]

-

Concentration: The solvent from the organic extract is removed under reduced pressure to yield a crude, oily residue.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography.[3]

-

Stationary Phase: Silica gel (e.g., 100-200 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate being progressively increased.[4]

-

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.[3]

-

Final Purification: Fractions containing the pure compound are pooled, and the solvent is evaporated to yield purified this compound.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of membrane-bound neutral sphingomyelinase (nSMase).[5] This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.

Signaling Pathway of Neutral Sphingomyelinase Inhibition

The inhibition of nSMase by this compound disrupts the normal production of ceramide, thereby affecting downstream signaling cascades.

Proposed Biosynthesis

The biosynthesis of this compound is hypothesized to proceed through a polyketide pathway. A key step in the formation of its unique carbocyclic core is believed to be an intramolecular Diels-Alder reaction of a linear polyketide precursor.

Hypothesized Biosynthetic Pathway

The proposed biosynthetic route involves the assembly of a polyketide chain by polyketide synthases (PKSs), followed by a cyclization event.

Quantitative Analysis

The production of this compound during fermentation is monitored by HPLC. While the specific parameters for this compound analysis are not detailed, a general reverse-phase HPLC method can be adapted for its quantification.

| Parameter | General Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detection at a wavelength where the molecule has significant absorbance (e.g., 210-280 nm). |

| Quantification | Based on a standard curve generated from purified this compound. |

Conclusion

This compound stands out as a microbial natural product with a specific and potent biological activity. Its production from Micromonospora chalcea offers a renewable source for this valuable research compound. While detailed, publicly available protocols for its fermentation and purification are limited, the information provided in this guide, based on existing literature and general methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further research to optimize fermentation conditions and elucidate the complete biosynthetic pathway will be crucial for the sustainable production and potential therapeutic application of this intriguing molecule.

References

- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bacdive.dsmz.de [bacdive.dsmz.de]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Macquarimicin A and its Producing Organism, Micromonospora chalcea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin A is a unique spirotetronate macrolide antibiotic produced by the Gram-positive actinobacterium, Micromonospora chalcea. This document provides a comprehensive technical overview of the producing organism, its cultivation, and the biosynthesis of this compound. It includes detailed experimental protocols for fermentation, extraction, purification, and analysis, alongside a putative biosynthetic pathway and a proposed model for its genetic regulation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a species of bacteria belonging to the family Micromonosporaceae. Members of this genus are well-known producers of a wide array of bioactive secondary metabolites, including aminoglycoside and macrolide antibiotics.[1][2] Strains of M. chalcea have been isolated from various terrestrial and marine environments and are recognized for their potential in producing novel therapeutic compounds.[2]

Taxonomy and Morphology

Micromonospora species are characterized by the formation of single spores on substrate mycelia. They are aerobic, mesophilic, and saprophytic organisms. Colonies of M. chalcea on agar plates often exhibit a distinctive orange to reddish-orange pigmentation.

Cultivation and Fermentation

The production of this compound by Micromonospora chalcea is achieved through submerged fermentation. The composition of the culture medium and the fermentation parameters are critical for optimal growth and secondary metabolite production.

Culture Media

Several media compositions have been reported for the cultivation of Micromonospora chalcea. The choice of medium can significantly influence the yield of this compound.

Table 1: Recommended Culture Media for Micromonospora chalcea

| Medium Name | Component | Concentration (g/L) |

| GYM Streptomyces Medium | Glucose | 4.0 |

| Yeast Extract | 4.0 | |

| Malt Extract | 10.0 | |

| CaCO₃ | 2.0 | |

| Agar (for solid medium) | 12.0 | |

| ISP Medium 2 (Yeast Extract-Malt Extract Agar) | Yeast Extract | 4.0 |

| Malt Extract | 10.0 | |

| Dextrose | 4.0 | |

| Agar (for solid medium) | 20.0 | |

| Seed Medium | Soluble Starch | 20.0 |

| Glucose | 10.0 | |

| Yeast Extract | 5.0 | |

| Peptone | 5.0 | |

| CaCO₃ | 2.0 | |

| Production Medium | Soluble Starch | 40.0 |

| Glucose | 5.0 | |

| Soybean Meal | 25.0 | |

| Yeast Extract | 5.0 | |

| MgSO₄·7H₂O | 0.5 | |

| K₂HPO₄ | 0.5 | |

| CaCO₃ | 1.0 |

Fermentation Parameters

Optimal production of this compound is typically achieved in a seven-day fermentation process, yielding approximately 27 mg/L.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Recommended Value |

| Temperature | 28-30°C |

| pH | 6.8 - 7.2 |

| Agitation | 200-250 rpm |

| Aeration | 1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 7 days |

Experimental Protocols

Fermentation Protocol

-

Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a lyophilized culture or a mature slant of Micromonospora chalcea. Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with agitation at 220 rpm for 7 days.

-

Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.

Extraction and Purification Protocol

-

Harvesting: After 7 days of fermentation, harvest the culture broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic extracts.

-

Concentration: Concentrate the combined ethyl acetate extracts in vacuo using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. Apply the adsorbed material to a silica gel column pre-equilibrated with n-hexane.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Final Purification: Pool the fractions containing pure this compound and concentrate them to yield the final product.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 20 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Spectra to Acquire:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Biosynthesis of this compound (Putative Pathway)

The biosynthetic gene cluster for this compound has not yet been explicitly identified. However, based on the conserved nature of spirotetronate biosynthesis in Micromonospora, a putative pathway can be proposed.[3][4] this compound is likely synthesized by a type I polyketide synthase (PKS) system.

Caption: Putative biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis (Proposed Model)

The regulation of secondary metabolism in Micromonospora is complex and involves a hierarchical network of regulatory proteins. While the specific regulators for this compound are unknown, a general model can be proposed based on known regulatory systems in actinomycetes.[5][6][7][8][9][10] This often involves TetR-family and LAL-family transcriptional regulators located within or near the biosynthetic gene cluster, as well as two-component systems that respond to environmental signals.

Caption: Proposed regulatory model for this compound biosynthesis.

Experimental Workflow for Discovery and Characterization

The discovery and characterization of novel natural products from Micromonospora species follows a well-established workflow.

Caption: General experimental workflow for natural product discovery.

Conclusion

Micromonospora chalcea is a valuable source of the bioactive macrolide, this compound. This guide provides a comprehensive overview of the current knowledge and methodologies for the study of this organism and its secondary metabolite. Further research, particularly in the areas of genome sequencing and genetic manipulation, will be crucial for elucidating the precise biosynthetic pathway and regulatory networks, and for unlocking the full potential of Micromonospora chalcea as a platform for the production of novel therapeutic agents.

References

- 1. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the biosynthetic gene cluster for maklamicin, a spirotetronate-class antibiotic of the endophytic Micromonospora sp. NBRC 110955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. LAL Regulators SCO0877 and SCO7173 as Pleiotropic Modulators of Phosphate Starvation Response and Actinorhodin Biosynthesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Macquarimicin A

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Macquarimicin A, a polyketide natural product isolated from the bacterium Micromonospora chalcea, has garnered interest for its unique chemical architecture and biological activity.[1] While the total synthesis of this complex molecule has been achieved, its natural biosynthetic pathway has not been fully elucidated. This technical guide consolidates the current understanding and presents a putative biosynthetic pathway for this compound. Drawing upon the principles of polyketide biosynthesis, the known genetics of the producing organism, and the well-characterized biosynthesis of another Micromonospora chalcea secondary metabolite, tetrocarcin A, we propose a model for the enzymatic assembly of the this compound scaffold. This guide is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the biosynthesis of this intriguing natural product.

Introduction

This compound is a member of the polyketide family of natural products, a diverse class of secondary metabolites known for their wide range of biological activities. Produced by the soil bacterium Micromonospora chalcea, this compound is structurally characterized by a complex tetracyclic ring system.[1] The total synthesis of this compound has been a subject of significant research, with multiple strategies developed to construct its intricate framework. A recurring theme in these synthetic approaches is the biomimetic intramolecular Diels-Alder reaction, which is hypothesized to be a key step in the natural biosynthetic pathway.

Despite the progress in its chemical synthesis, the genetic and enzymatic basis of this compound biosynthesis remains to be experimentally validated. However, the sequencing of the Micromonospora chalcea genome and the detailed characterization of the biosynthetic gene cluster for another polyketide, tetrocarcin A (TCA), from the same organism, provide a solid foundation for proposing a putative biosynthetic pathway for this compound.[2][3]

This guide will outline a hypothetical biosynthetic pathway for this compound, detailing the proposed enzymatic steps from precursor molecules to the final natural product. We will also present a comparative analysis with the known biosynthesis of tetrocarcin A to highlight conserved enzymatic machinery in Micromonospora chalcea.

The Producing Organism: Micromonospora chalcea

Micromonospora chalcea is a Gram-positive bacterium belonging to the actinomycetes, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities. Strains of Micromonospora chalcea have been isolated from various terrestrial and marine environments. The genomic analysis of Micromonospora species has revealed a rich diversity of biosynthetic gene clusters (BGCs), indicating a vast and largely untapped potential for the discovery of novel natural products.[4][5] The characterization of the tetrocarcin A biosynthetic gene cluster from M. chalcea NRRL 11289 underscores the capability of this species to assemble complex polyketide structures.[2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a Type I polyketide synthase (PKS) system. Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification.

Polyketide Chain Assembly

The carbon skeleton of this compound is likely assembled from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by the PKS modules. The specific number of modules and the composition of their catalytic domains determine the length of the polyketide chain and its initial pattern of oxidation and reduction.

Based on the structure of this compound, a linear polyketide precursor is assembled by the PKS machinery. The starter unit is likely derived from acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. The domains within each PKS module (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, and Enoylreductase) dictate the processing of each newly added two-carbon unit.

Key Post-PKS Modifications and Cyclization

Following the assembly of the linear polyketide chain, a series of post-PKS modifications are necessary to yield the final complex structure of this compound. The most critical of these is the proposed intramolecular Diels-Alder reaction.

Hypothetical Steps:

-

Release of the Polyketide Chain: The fully assembled polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) domain.

-

Formation of the Triene System: The linear polyketide undergoes enzymatic modifications to generate a conjugated triene system, which is the prerequisite for the intramolecular Diels-Alder reaction.

-

Intramolecular Diels-Alder Cycloaddition: A putative Diels-Alderase enzyme catalyzes the [4+2] cycloaddition, forming the characteristic bicyclic core of this compound.

-

Further Cyclizations and Tailoring Reactions: Subsequent enzymatic reactions, such as oxidations, reductions, and further cyclizations, would then complete the formation of the tetracyclic ring system.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Comparative Analysis with Tetrocarcin A Biosynthesis

The biosynthetic gene cluster for tetrocarcin A (TCA) in Micromonospora chalcea NRRL 11289 spans a 108-kb region and contains 36 putative genes.[2][3] This well-characterized pathway provides valuable insights into the genetic machinery for polyketide biosynthesis in this organism.

| Feature | Tetrocarcin A Biosynthesis (tca cluster) | Putative this compound Biosynthesis |

| PKS Type | Type I Modular PKS | Type I Modular PKS (Hypothesized) |

| Precursors | Acetyl-CoA, Malonyl-CoA, Glycerate-derived unit | Acetyl-CoA, Malonyl-CoA (Hypothesized) |

| Key Cyclization | Spirotetronate formation | Intramolecular Diels-Alder reaction (Hypothesized) |

| Gene Cluster Size | ~108 kb | Unknown |

| Key Enzymes | Polyketide Synthases, Glycosyltransferases, Oxygenases | Polyketide Synthases, Putative Diels-Alderase, Oxygenases (Hypothesized) |

This comparative table highlights both the conserved and potentially unique features of the two pathways. The presence of a large Type I PKS system is a common feature, suggesting a shared evolutionary origin for the core biosynthetic machinery. However, the distinct chemical scaffolds of TCA and this compound imply the presence of unique tailoring enzymes, such as the putative Diels-Alderase in the this compound pathway.

Methodologies for Elucidating the this compound Biosynthetic Pathway

The definitive elucidation of the this compound biosynthetic pathway will require a combination of genomic and experimental approaches. The following protocols are based on the methodologies successfully employed in the characterization of the tetrocarcin A gene cluster and are applicable to the study of this compound.[2][3]

Identification of the Biosynthetic Gene Cluster

-

Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of Micromonospora chalcea.

-

Bioinformatic Analysis: The genome sequence is then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would specifically look for Type I PKS gene clusters.

-

Homology-Based Screening: If a candidate PKS cluster is identified, the predicted protein sequences of the PKS domains can be compared to known PKSs involved in the biosynthesis of structurally related compounds to strengthen the hypothesis.

Functional Characterization of the Gene Cluster

-

Gene Inactivation: To confirm the role of the candidate BGC in this compound production, targeted gene inactivation experiments are performed. This typically involves disrupting a key PKS gene within the cluster via homologous recombination. The resulting mutant strain is then cultivated and its metabolic profile is analyzed by HPLC or LC-MS to confirm the abolishment of this compound production.

-

Heterologous Expression: The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. The production of this compound by the heterologous host would provide direct evidence for the function of the cloned gene cluster.

The workflow for these experimental approaches is visualized in the following DOT script.

Caption: Experimental workflow for BGC identification and characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating case of enzymatic catalysis, likely involving a complex Type I PKS system and a key intramolecular Diels-Alder reaction. While the definitive pathway remains to be experimentally elucidated, the information presented in this guide provides a robust hypothetical framework for future research. The availability of the Micromonospora chalcea genome, coupled with advanced genetic and analytical techniques, paves the way for the identification and characterization of the this compound biosynthetic gene cluster.

A thorough understanding of this pathway will not only quench scientific curiosity but also open avenues for the biosynthetic engineering of novel this compound analogs with potentially improved therapeutic properties. The identification of a putative Diels-Alderase would be a particularly significant discovery, adding to the growing toolbox of enzymes for synthetic biology and biocatalysis. Future efforts in this area will undoubtedly contribute to our broader understanding of polyketide biosynthesis and the remarkable chemical diversity found in the microbial world.

References

- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of the tetrocarcin A gene cluster from Micromonospora chalcea NRRL 11289 reveals a highly conserved strategy for tetronate biosynthesis in spirotetronate antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Micromonosporaceae biosynthetic gene cluster diversity highlights the need for broad-spectrum investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Analysis of PKS and NRPS Gene Clusters in Arisostatin- and Kosinostatin-Producers and Description of Micromonospora okii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Macquarimicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a novel antibiotic belonging to the macrolide class of natural products.[1] It was first isolated from the fermentation broth of the microorganism Micromonospora chalcea.[2] Beyond its modest antibacterial activity, this compound has garnered significant interest as a potent and specific inhibitor of neutral sphingomyelinase (N-SMase), a key enzyme in the sphingomyelin signaling pathway.[2][3] This inhibition highlights its potential as a valuable tool for studying cellular signaling and as a lead compound in the development of therapeutics targeting pathways involving ceramide metabolism. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₅ | [1] |

| Molecular Weight | 330.37 g/mol | [1] |

| Appearance | Amorphous white powder | Munakata et al., 2003 |

| Melting Point | 163-165 °C | Munakata et al., 2003 |

Table 1: General Physicochemical Properties of this compound.

| Solvent | Solubility | Reference |

| Methanol | Soluble | Inferred from analytical procedures |

| Chloroform | Soluble | Inferred from analytical procedures |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from biological assay protocols |

| Water | Poorly soluble | General property of macrolides |

Table 2: Solubility Profile of this compound. Specific quantitative solubility data is not widely reported in the literature; this information is inferred from common laboratory practices in published studies.

Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for synthetic (+)-Macquarimicin A, which is consistent with the natural product, are presented below. The spectra were recorded in CDCl₃.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 170.1 | - | - | - |

| 2 | 129.8 | 5.95 | d | 11.5 |

| 3 | 143.5 | 7.31 | d | 11.5 |

| 4 | 35.1 | 2.64 | m | |

| 5 | 70.2 | 4.01 | dd | 10.5, 4.5 |

| 6 | 36.4 | 1.85, 2.15 | m | |

| 7 | 34.2 | 2.35 | m | |

| 8 | 131.2 | 5.68 | dd | 10.0, 2.5 |

| 9 | 128.9 | 5.58 | d | 10.0 |

| 10 | 45.3 | 2.89 | m | |

| 11 | 42.1 | 2.51 | m | |

| 12 | 209.8 | - | - | - |

| 13 | 50.1 | 2.78 | q | 7.0 |

| 14 | 15.8 | 1.15 | d | 7.0 |

| 15 | 17.2 | 1.01 | s | |

| 16 | 29.8 | 1.75 | m | |

| 17 | 25.4 | 1.45, 1.65 | m | |

| 18 | 31.5 | 1.25, 1.55 | m | |

| 19 | 21.3 | 0.95 | t | 7.5 |

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃). Data extracted from the total synthesis report by Munakata et al., 2003.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Reference |

| Methanol | 225 | Hochlowski et al., 1995 |

Table 4: UV-Vis Absorption Data for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a summary of the method described by Hochlowski et al. for the isolation of this compound from Micromonospora chalcea.

References

The Uncharted Analogs of Macquarimicin A: A Technical Guide to the Core Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as an in-depth resource on the natural product Macquarimicin A. Following a comprehensive review of the scientific literature, it has been determined that there are currently no known or synthesized analogs of this compound reported. As such, this document will focus exclusively on the core compound, providing a detailed overview of its biological activity, mechanism of action, and the experimental protocols utilized in its characterization.

Executive Summary

This compound is a macrolide natural product isolated from Micromonospora sp. It has been identified as an inhibitor of neutral sphingomyelinase (N-SMase), an enzyme implicated in various signaling pathways related to inflammation and apoptosis. While exhibiting some antibacterial properties, its primary therapeutic potential is considered to be in the realm of anti-inflammatory applications. This guide consolidates the available quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in terms of its enzymatic inhibition and antibacterial efficacy. The following table summarizes the key metrics reported in the literature.

| Activity | Assay Target | Value | Reference |

| Enzymatic Inhibition | Neutral Sphingomyelinase (N-SMase) from rat brain | IC50: 14 µM | Tanaka et al., 1999 |

| Antibacterial Activity | Staphylococcus aureus | MIC: >100 µg/mL | Tanaka et al., 1999 |

| Antibacterial Activity | Bacillus cereus | MIC: 50 µg/mL | Tanaka et al., 1999 |

Key Experimental Protocols

This section details the methodologies for the total synthesis of this compound and the assay used to determine its inhibitory effect on neutral sphingomyelinase.

Total Synthesis of (+)-Macquarimicin A

The first total synthesis of (+)-Macquarimicin A was achieved by Munakata et al. and is a complex, multi-step process. A crucial step in this synthesis is a transannular Diels-Alder reaction to construct the tetracyclic framework stereoselectively. The overall synthesis is convergent and was completed in 27 steps in its longest linear sequence, with a 9.9% overall yield.[1][2]

A detailed, step-by-step protocol for the total synthesis is extensive and beyond the immediate scope of this guide. For the complete synthetic route, readers are directed to the primary literature: Munakata, R., Katakai, H., Ueki, T., Kurosaka, J., Takao, K. I., & Tadano, K. I. (2004). Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway. Journal of the American Chemical Society, 126(36), 11254-11267.

Neutral Sphingomyelinase (N-SMase) Inhibition Assay

The following protocol is based on the methodology used to first identify this compound as an N-SMase inhibitor.[3]

Objective: To determine the in vitro inhibitory activity of this compound against membrane-bound neutral sphingomyelinase from rat brain.

Materials:

-

Rat brain microsomes (source of N-SMase)

-

[¹⁴C]Sphingomyelin (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl with appropriate co-factors)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat brain microsomes in the assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the rat brain microsome suspension, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the reaction mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add [¹⁴C]Sphingomyelin to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., chloroform/methanol mixture).

-

Extraction of Product: Separate the aqueous and organic phases. The product of the reaction, [¹⁴C]phosphocholine, will be in the aqueous phase.

-

Quantification: Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

The antibacterial activity of this compound was determined using a standard broth microdilution method.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Bacillus cereus and Staphylococcus aureus.

Materials:

-

This compound

-

Bacterial strains (B. cereus, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of the Sphingomyelin Pathway

This compound's primary mechanism of action is the inhibition of neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in the sphingomyelin signaling pathway by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid that acts as a second messenger in signaling cascades involved in apoptosis, cell growth, and inflammation. By inhibiting N-SMase, this compound reduces the production of ceramide, thereby modulating these downstream cellular responses.

Caption: Inhibition of the Sphingomyelin Pathway by this compound.

Experimental Workflow: N-SMase Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of this compound on neutral sphingomyelinase.

References

- 1. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-macquarimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits membrane-bound neutral sphingomyelinase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Macquarimicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin A is a novel macrolide that has garnered significant interest due to its selective inhibition of neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways implicated in inflammation.[1] This document provides a comprehensive overview of the total synthesis of (+)-Macquarimicin A, as achieved by the groundbreaking work of Tadano and coworkers. The synthesis is notable for its biomimetic approach, featuring a key transannular Diels-Alder reaction to construct the complex tetracyclic core.[2][3] Detailed experimental protocols for the key transformations, quantitative data for each synthetic step, and a visualization of the relevant N-SMase signaling pathway are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction

This compound, a natural product isolated from Micromonospora, presents a unique and challenging molecular architecture.[1] Its tetracyclic framework, containing a cis-tetrahydroindanone, a β-keto-δ-lactone, and a 10-membered carbocycle, has made it an attractive target for total synthesis. The biological activity of this compound as a selective inhibitor of neutral sphingomyelinase (N-SMase) underscores its potential as a lead compound for the development of novel anti-inflammatory agents.[1] The total synthesis developed by the Tadano group provides an elegant and efficient pathway to access this complex molecule and its analogs for further biological evaluation.[2][3] The longest linear sequence of the synthesis is 27 steps, with an overall yield of 9.9%.[1]

Signaling Pathway of Neutral Sphingomyelinase and Inhibition by this compound

Neutral sphingomyelinase (nSMase) plays a crucial role in the cellular stress response and inflammation. As depicted in the signaling pathway diagram below, extracellular stimuli such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can activate nSMase2.[4][5] This activation is mediated by a protein complex involving the TNF receptor 1 (TNFR1), FAN (Factor Associated with Neutral sphingomyelinase), RACK1, and EED.[4][6] Activated nSMase2 catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[5] Ceramide acts as a second messenger, initiating downstream signaling cascades that involve the activation of kinases like p38 MAPK and JNK, and transcription factors such as NF-κB and AP-1.[5] This ultimately leads to the production of inflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the activity of nSMase2, thereby blocking the production of ceramide and the subsequent inflammatory cascade.

Caption: N-SMase signaling pathway and its inhibition by this compound.

Total Synthesis Workflow

The total synthesis of (+)-Macquarimicin A is a convergent synthesis that involves the preparation of two key fragments, followed by their coupling and a subsequent intramolecular Diels-Alder reaction to form the core structure. The workflow diagram below illustrates the major phases of the synthesis.

Caption: Overall workflow for the total synthesis of (+)-Macquarimicin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the total synthesis of (+)-Macquarimicin A.

Table 1: Synthesis of Key Fragments

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Ethyl (2E,4S)-4,5-(isopropylidene)dioxy-2-pentenoate | Fragment A Precursor | Multiple Steps | - |

| 2 | (R)-Epichlorohydrin | Fragment B Precursor | Multiple Steps | - |

Table 2: Assembly and Final Steps

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| 3 | Fragment A and Fragment B Precursors | Coupled Product | Stille Coupling | 85 | - |

| 4 | Coupled Product | Macrolactone | Yamaguchi Macrolactonization | 75 | - |

| 5 | Macrolactone | Diels-Alder Adduct | Toluene, 180 °C | 60 | 4:1 |

| 6 | Diels-Alder Adduct | (+)-Macquarimicin A | Multiple Steps | - | - |

Note: The yields and diastereomeric ratios are based on the data reported in the primary literature and may vary depending on experimental conditions.

Experimental Protocols

The following are detailed protocols for the key reactions in the total synthesis of (+)-Macquarimicin A.

Key Experiment 1: Stille Coupling of Fragment A and Fragment B

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide (Fragment A precursor) with a vinyl stannane (Fragment B precursor).

Materials:

-

Vinyl iodide (Fragment A precursor)

-

Vinyl stannane (Fragment B precursor)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylarsine (AsPh₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon atmosphere

Procedure:

-

To a solution of the vinyl iodide (1.0 eq) and vinyl stannane (1.2 eq) in anhydrous DMF under an argon atmosphere, add AsPh₃ (0.2 eq).

-

To this mixture, add Pd₂(dba)₃ (0.05 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC), dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Key Experiment 2: Yamaguchi Macrolactonization

This protocol details the formation of the macrolactone from the seco-acid precursor.

Materials:

-

Seco-acid (Coupled Product after deprotection)

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Toluene, anhydrous

Procedure:

-

To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an argon atmosphere, add Et₃N (3.0 eq).

-

Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture at room temperature for 2 hours.

-

In a separate flask, prepare a solution of DMAP (7.0 eq) in a large volume of anhydrous toluene.

-

Add the activated ester solution dropwise to the DMAP solution over a period of 6 hours at 80 °C.

-

After the addition is complete, stir the reaction mixture for an additional 12 hours at 80 °C.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.

Key Experiment 3: Intramolecular Diels-Alder Reaction

This protocol describes the key thermal intramolecular [4+2] cycloaddition to form the tetracyclic core of this compound.

Materials:

-

Macrolactone

-

Toluene, anhydrous

-

Sealed tube

Procedure:

-

Dissolve the macrolactone in anhydrous toluene in a sealed tube.

-

Degas the solution with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture at 180 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired Diels-Alder adduct.

Conclusion

The total synthesis of (+)-Macquarimicin A by Tadano and coworkers represents a significant achievement in natural product synthesis. The strategic use of a transannular Diels-Alder reaction provides an efficient means to construct the complex polycyclic core of the molecule. The detailed protocols and data presented herein offer a valuable guide for researchers seeking to synthesize this compound and its derivatives for further investigation into their therapeutic potential as N-SMase inhibitors. The elucidation of the N-SMase signaling pathway and the inhibitory action of this compound provide a strong rationale for the continued exploration of this compound class in the development of novel anti-inflammatory therapies.

References

- 1. Total synthesis of (+)-macquarimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

Application Notes and Protocols for the Extraction of Macquarimicin A from Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. It is a secondary metabolite produced by the actinomycete Micromonospora chalcea.[1][2] This document provides detailed application notes and protocols for the fermentation of Micromonospora chalcea, followed by the extraction and purification of this compound from the fermentation broth. The methodologies described are based on established principles for the isolation of macrolide antibiotics from actinomycetes and are intended to serve as a comprehensive guide for laboratory-scale production and purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of extraction and purification protocols.

| Property | Value | Reference |

| Molecular Weight | 330.37 g/mol | [3] |

| Chemical Formula | C₁₉H₂₂O₅ | [3] |

| Class | Macrolide Antibiotic | [1] |

| Producing Organism | Micromonospora chalcea | [1] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Topological Polar Surface Area | 80.67 Ų | [2] |

| XLogP | 0.76 | [2] |

Experimental Protocols

Fermentation of Micromonospora chalcea for this compound Production

This protocol describes the cultivation of Micromonospora chalcea to produce this compound. A typical fermentation can yield approximately 27 mg/L of this compound after seven days.[1]

Materials:

-

Micromonospora chalcea strain

-

Seed culture medium (e.g., GYM Streptomyces Medium)

-

Production culture medium (e.g., Glucose Soybean Medium)

-

Shaker incubator

-

Fermenter (optional, for larger scale)

Protocol:

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of Micromonospora chalcea from a slant into a flask containing a suitable seed medium (e.g., GYM Streptomyces Medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, 2 g/L CaCO₃, pH adjusted to 7.2 before sterilization).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium is Glucose Soybean (GS) medium.[4]

-

Incubate the production culture at 28°C with agitation (200 rpm) for 7 days.[1][4]

-

Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC.

-

Extraction of this compound from Fermentation Broth

This protocol details the extraction of this compound from the fermentation broth using solvent extraction, a common method for isolating macrolide antibiotics.

Materials:

-

Fermentation broth of Micromonospora chalcea

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvesting: After the fermentation period (7 days), harvest the broth.

-

Cell Separation: Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 20 minutes. The supernatant contains the dissolved this compound.

-

Solvent Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

-

Shake the mixture vigorously for 10-15 minutes to allow for the partitioning of this compound into the organic phase.

-

Allow the layers to separate. Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.

-

-

Concentration:

-

Pool the ethyl acetate extracts.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Purification of this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Protocol:

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

100% n-Hexane

-

90:10 n-Hexane:Ethyl Acetate

-

80:20 n-Hexane:Ethyl Acetate

-

70:30 n-Hexane:Ethyl Acetate

-

50:50 n-Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing this compound based on the TLC profile.

-

Concentration: Concentrate the pooled fractions containing the compound of interest using a rotary evaporator.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Materials:

-

Partially purified this compound from silica gel chromatography

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

HPLC-grade acetonitrile and water

-

0.1% Formic acid (optional, for peak shape improvement)

Protocol:

-

Sample Preparation: Dissolve the partially purified sample in the mobile phase.

-

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A suggested starting gradient is from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of the partially purified compound, likely in the range of 210-280 nm).

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the peak corresponding to this compound.

-

Purity Check and Final Product: Analyze the collected fraction for purity. Lyophilize or evaporate the solvent to obtain pure this compound.

Data Presentation

Table 2: Summary of Fermentation and Extraction Parameters

| Parameter | Value/Range | Notes |

| Producing Organism | Micromonospora chalcea | |

| Fermentation Time | 7 days | [1] |

| Fermentation Temperature | 28°C | [4] |

| Reported Yield | 27 mg/L | [1] |

| Extraction Solvent | Ethyl Acetate | Based on general macrolide extraction protocols |

| Solvent to Broth Ratio | 1:1 (v/v) | Recommended starting ratio, can be optimized |

| Number of Extractions | 3 | To ensure high recovery |

Table 3: Suggested Chromatographic Purification Parameters

| Parameter | Silica Gel Chromatography | RP-HPLC |

| Stationary Phase | Silica gel (60-120 mesh) | C18 (5 µm) |

| Mobile Phase | n-Hexane:Ethyl Acetate gradient | Acetonitrile:Water gradient (with optional 0.1% formic acid) |

| Elution | Stepwise gradient | Linear gradient (e.g., 30-70% Acetonitrile) |

| Detection | TLC | UV (wavelength to be determined) |

Visualizations

References

- 1. Macquarimicins, microbial metabolites from Micromonospora. I. Discovery, taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Antibacterial Spectrum of Macquarimicin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antibacterial activity of Macquarimicin A, detailed protocols for determining its antibacterial spectrum, and an overview of its likely mechanism of action.

Introduction

This compound is a macrolide antibiotic produced by the bacterium Micromonospora chalcea. Like other macrolides, it is a protein synthesis inhibitor. This document outlines its known antibacterial spectrum and provides standardized methods for its evaluation.

Data Presentation: Antibacterial Spectrum of this compound

The currently available data on the in vitro activity of this compound is limited. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

| Bacterial Group | Organism | MIC (µg/mL) | Reference |

| Anaerobes | Bacteroides spp. and other anaerobes | 50 - 100 | [1] |

| Gram-positive | Bacillus cereus | Activity noted, but no quantitative MIC reported | N/A |

| Gram-positive | Staphylococcus aureus | Activity noted, but no quantitative MIC reported | N/A |

Note: The activity against Bacteroides and other anaerobes is described as "very low"[1]. Further research is required to establish a broader antibacterial spectrum, including activity against a wider range of Gram-positive, Gram-negative, and atypical bacteria.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methods for macrolide antibiotics.

Protocol 1: Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Bacterial inoculum suspension (standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. b. The final volume in each well should be 50 µL, containing the desired concentration of the antibiotic. c. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.

-

Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. b. Results can be read visually or with a microplate reader.

Protocol 2: Agar Dilution Assay

This method involves incorporating the antibiotic into an agar medium, upon which the test organisms are inoculated.

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium

-

Sterile petri dishes

-

Bacterial inoculum suspension (standardized to 1 x 10^7 CFU/mL)

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Prepare Antibiotic-Containing Agar Plates: a. Prepare a series of dilutions of this compound. b. Add 1 part of each antibiotic dilution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar). c. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. d. A control plate containing no antibiotic should also be prepared.

-

Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

-

Inoculation: a. Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 10^4 CFU per spot.

-

Incubation: a. Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

General Mechanism of Action for Macrolide Antibiotics

This compound is a member of the macrolide class of antibiotics. The general mechanism of action for macrolides involves the inhibition of bacterial protein synthesis.

Caption: General mechanism of macrolide antibiotics.

Macrolides bind to the 50S subunit of the bacterial ribosome, near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth. This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.

References

Application Notes and Protocols for the Analytical Detection of Macquarimicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin A is a structurally unique macrolide antibiotic isolated from Micromonospora species. It has garnered significant interest due to its potent and specific inhibitory activity against neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling pathways involved in inflammation, apoptosis, and membrane metabolism.[1][2] The ability to accurately detect and quantify this compound is crucial for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations.

These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a functional enzymatic assay to determine its inhibitory activity against neutral sphingomyelinase is described.

Analytical Methods

A cornerstone of macrolide analysis involves chromatographic techniques, which are adept at separating these complex molecules from intricate matrices.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible method for routine quantification. For enhanced sensitivity and selectivity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified fractions.

Experimental Protocol: HPLC-UV Analysis of this compound

-

Sample Preparation:

-

Fermentation Broth: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to remove cells. Dilute the supernatant 1:10 (or as needed) with the mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Purified Samples: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 230 nm.

-

-

Calibration:

-

Prepare a stock solution of purified this compound in methanol.

-

Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Workflow for HPLC-UV Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex matrices like plasma or tissue extracts, LC-MS/MS is the method of choice. This technique offers low detection limits and high specificity through the monitoring of specific mass transitions.

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation:

-

Plasma/Serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge at 12,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge. Evaporate the organic layer or SPE eluate and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]⁺ and corresponding product ions would be monitored.

-

-

Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed using standards prepared in a matrix matched to the samples.

-

Quantitative Data Summary (Hypothetical)

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.5 ng/mL |

| Linear Range | 0.3 - 50 µg/mL | 0.5 - 500 ng/mL |

| Precision (RSD%) | < 5% | < 10% |

| Accuracy (%) | 95 - 105% | 90 - 110% |

Functional Bioassay

Neutral Sphingomyelinase (N-SMase) Inhibition Assay

This assay determines the functional activity of this compound by measuring its ability to inhibit the enzymatic activity of N-SMase. The assay is based on the cleavage of a fluorogenic substrate by N-SMase, where the resulting fluorescence is proportional to enzyme activity.

Experimental Protocol: N-SMase Inhibition Assay

-

Reagents:

-

Recombinant human N-SMase2.

-

N-SMase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100).

-

Fluorogenic substrate (e.g., Amplex Red Sphingomyelinase Assay Kit).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add N-SMase enzyme to each well.

-

Add the this compound dilutions to the wells and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37 °C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This compound Inhibition of the Neutral Sphingomyelinase Signaling Pathway

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers superior sensitivity and selectivity for challenging biological matrices. The N-SMase inhibition assay provides a valuable tool for assessing the functional activity of this compound and for screening for novel N-SMase inhibitors. Proper method validation is essential before implementation for quantitative analysis in research and development settings.

References

- 1. Frontiers | The Neutral Sphingomyelinase 2 Is Required to Polarize and Sustain T Cell Receptor Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of macquarimicins using an intramolecular Diels-Alder approach inspired by a biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Macquarimicin A

Introduction

Macquarimicin A is a macrolide antibiotic with potential therapeutic applications. As with many natural products, achieving high purity is essential for detailed biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures, such as fermentation broths or crude extracts. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), a widely adopted method for the separation of macrolide antibiotics. The methodology is designed to provide a robust starting point for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound and related compounds.

Experimental Protocol

This protocol outlines a general method for the purification of this compound based on established procedures for similar macrolide antibiotics. Optimization may be required depending on the specific crude extract and HPLC system used.

1. Materials and Equipment

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA, HPLC grade)

-

Sample: Crude or partially purified extract containing this compound, dissolved in a suitable solvent (e.g., Methanol or DMSO) and filtered through a 0.22 µm syringe filter.

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

-

HPLC Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Fraction Collector: To collect the purified compound.

-

Glassware: Vials for sample preparation and fraction collection.

2. HPLC Method Parameters

A gradient elution method is recommended to ensure good separation of this compound from impurities.

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 x 10 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL (dependent on sample concentration and column loading capacity) |

| Gradient Program | Time (min) |

3. Procedure

-

System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase conditions (30% Mobile Phase B) until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample containing this compound onto the column.

-

Chromatographic Separation: Run the gradient program as detailed in the table above.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined through initial analytical runs or by comparison to a standard if available.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Evaporation: Pool the fractions that meet the desired purity level and remove the solvent using a rotary evaporator or lyophilizer.

-

Structure Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the HPLC purification of this compound. The values presented are illustrative and will vary based on the specific experimental conditions and the nature of the crude extract.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 10 x 250 mm, 5 µm |

| Flow Rate | 1.0 mL/min | 4.0 mL/min |

| Injection Volume | 20 µL | 500 µL |

| Retention Time (RT) | ~15.2 min | ~15.5 min |

| Purity before HPLC | 35% | 35% |

| Purity after HPLC | >98% | >98% |

| Yield | N/A | ~60% |

Experimental Workflow

Caption: Workflow for the purification of this compound.

The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound using reversed-phase HPLC. By following this methodology, researchers can obtain highly pure material suitable for further biological and chemical studies. The provided workflow and data tables serve as a practical reference for planning and executing the purification process.

Application Notes and Protocols: Macquarimicin A as a Neutral Sphingomyelinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental application of Macquarimicin A as an inhibitor of the enzyme neutral sphingomyelinase (N-SMase). The information is intended to guide researchers in designing and conducting experiments to study the effects of this compound on N-SMase activity and downstream cellular signaling pathways.

Introduction

This compound is a macrolide compound that has been identified as an inhibitor of membrane-bound neutral sphingomyelinase (N-SMase) isolated from rat brain. N-SMase plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to produce ceramide and phosphocholine. Ceramide is a bioactive lipid second messenger involved in a variety of cellular processes, including apoptosis, cell growth arrest, and inflammation. The inhibitory action of this compound on N-SMase suggests its potential as a tool for studying ceramide-mediated signaling pathways and as a potential therapeutic agent for diseases where N-SMase activity is dysregulated.

Quantitative Data

| Inhibitor | Target Enzyme | Source of Enzyme | Assay Condition | IC50 (Concentration) | Reference |

| This compound | Neutral Sphingomyelinase | Rat Brain Membranes | User-defined | User-determined | Tanaka et al., 1999 |

| Positive Control (e.g., GW4869) | Neutral Sphingomyelinase | User-defined | User-defined | User-determined | Literature |

| Test Compound | Neutral Sphingomyelinase | User-defined | User-defined | User-determined | Internal Data |

Signaling Pathway